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Compound of Interest

Compound Name:
3-(3-Bromopropoxy)-4-

methoxybenzaldehyde

Cat. No.: B1322760 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data
The fundamental molecular properties of 3-(3-Bromopropoxy)-4-methoxybenzaldehyde are

essential for its application in research and development. The compound's molecular formula

has been established as C₁₁H₁₃BrO₃.[1] Based on this formula, the molecular weight is

calculated by summing the atomic weights of its constituent atoms.

The molecular weight of a compound is a critical parameter for stoichiometric calculations in

chemical reactions, preparation of solutions with specific molarity, and interpretation of mass

spectrometry data.

Data Presentation: Molecular Weight Calculation

The molecular weight was determined using the standard atomic weights of the constituent

elements: Carbon, Hydrogen, Bromine, and Oxygen.
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Element Symbol Quantity
Standard
Atomic Weight
( g/mol )

Total Weight (
g/mol )

Carbon C 11 12.011 132.121

Hydrogen H 13 1.008 13.104

Bromine Br 1 79.904 79.904

Oxygen O 3 15.999 47.997

Total 273.126

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight

variations based on isotopic composition.[2][3][4][5][6]

The calculated molecular weight of 273.126 g/mol is consistent with the value of 273.12 g/mol

listed in chemical databases such as PubChem.[1]

Experimental Protocols
Methodology for Molecular Weight Verification by Mass Spectrometry

To experimentally verify the molecular weight and confirm the structure of a synthesized or

isolated compound like 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, high-resolution mass

spectrometry (HRMS) is a standard and definitive method.

Objective: To determine the accurate mass of the molecular ion and confirm its elemental

composition.

Protocol Outline: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Sample Preparation:

Accurately weigh approximately 1 mg of the compound.

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create

a 1 mg/mL stock solution.
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Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent mixture

appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to

promote ionization.

Instrumentation and Calibration:

Utilize an ESI-TOF mass spectrometer.

Calibrate the instrument immediately prior to analysis using a standard calibration solution

(e.g., sodium formate or a commercially available calibrant mixture) to ensure high mass

accuracy (<5 ppm).

Analysis Parameters:

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule

[M+H]⁺.

Infusion Method: Introduce the sample solution into the ion source via direct infusion using

a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Mass Range: Set the detector to scan a mass range that includes the expected molecular

ion, for instance, m/z 100-500.

Data Acquisition: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable

signal and a high-resolution mass spectrum.

Data Processing and Interpretation:

Process the acquired spectrum to identify the peak corresponding to the molecular ion.

For 3-(3-Bromopropoxy)-4-methoxybenzaldehyde, this would be the [M+H]⁺ adduct.

Note the characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and

⁸¹Br isotopes), which results in two major peaks for the molecular ion separated by ~2 Da.

[2]

Determine the monoisotopic mass from the spectrum and compare it to the theoretical

exact mass calculated for the elemental formula C₁₁H₁₃BrO₃. The theoretical monoisotopic

mass is approximately 272.0048 Da.[1]
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Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

Visualized Workflow
The following diagram illustrates a generalized workflow for the chemical analysis and

characterization of a novel or synthesized compound, from initial sample receipt to final data

reporting.
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Caption: A logical workflow for the characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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